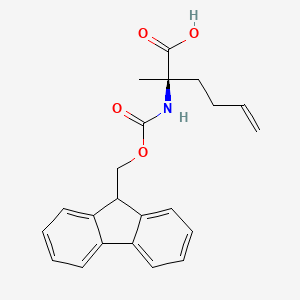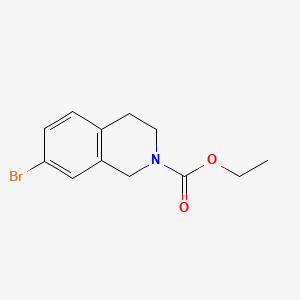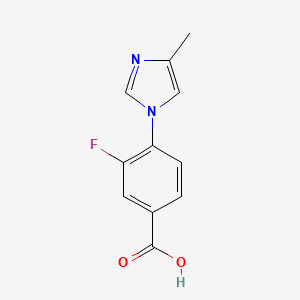![molecular formula C7H6BrN3 B597263 4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine CAS No. 1260383-20-7](/img/structure/B597263.png)
4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromo-2-nitropyridine with ethyl acetoacetate, followed by reduction and cyclization steps. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas for the reduction step, and acidic or basic conditions for the cyclization.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
化学反応の分析
Types of Reactions
4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. Conditions typically involve the use of polar aprotic solvents such as dimethylformamide (DMF) and elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly employed.
Major Products Formed
Substitution: Products include various substituted pyrrolo[2,3-c]pyridines.
Oxidation: N-oxides of the parent compound.
Reduction: Amines and other reduced derivatives.
科学的研究の応用
4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceuticals targeting various diseases.
Industry: The compound is used in the production of materials with specific electronic and optical properties.
作用機序
The mechanism of action of 4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinase enzymes, thereby affecting cell signaling pathways involved in cancer progression.
類似化合物との比較
Similar Compounds
- 4-bromo-1H-pyrrolo[2,3-b]pyridine
- 4-bromo-1H-pyrrolo[3,2-c]pyridine
- 4-bromo-1H-pyrrolo[2,3-d]pyrimidine
Uniqueness
4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine is unique due to its specific ring structure and the presence of a bromine atom, which allows for versatile chemical modifications. This uniqueness makes it a valuable scaffold in drug discovery and development.
特性
IUPAC Name |
4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-5-3-11-7(9)6-4(5)1-2-10-6/h1-3,10H,(H2,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXGVWGRKNRALI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CN=C2N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1'-(Piperidin-4-yl)spiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B597181.png)

![Spiro[bicyclo[2.2.1]hept-5-ene-2,1-cyclopropane], 7-methoxy-, (1alpha,4alpha,7R*)- (9CI)](/img/new.no-structure.jpg)








![8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid](/img/structure/B597198.png)

![5-Fluoro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B597202.png)
